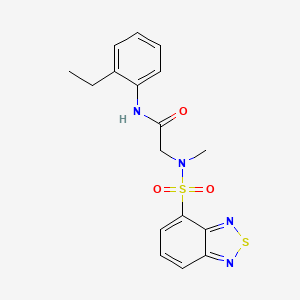
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies.
Mecanismo De Acción
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been shown to have a significant impact on the immune system, particularly on B cells and T cells. It can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and prevent the activation of immune cells, leading to the suppression of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are several potential future directions for the research on 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide. One of the most promising areas is the development of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide may have potential applications in the treatment of various types of cancer, such as lymphoma and leukemia, as well as in the prevention of transplant rejection. Further studies are needed to determine the optimal dosage, safety, and efficacy of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide in these applications.
Métodos De Síntesis
The synthesis of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves a multi-step process starting with the reaction of 4-methylbenzylamine with 4-chlorobutyryl chloride to obtain N-(4-methylbenzyl)-4-chlorobutanamide. The obtained compound is then reacted with benzylsulfonyl chloride to form 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been extensively studied for its potential application in various diseases such as cancer, autoimmune disorders, and neurological disorders. It has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)27(25,26)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYQPYOCJINGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

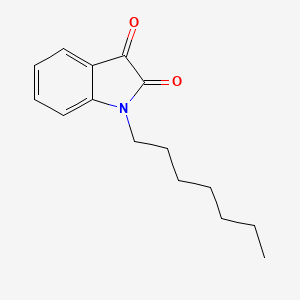
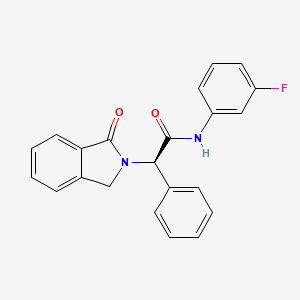
![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)
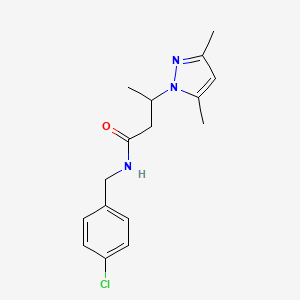
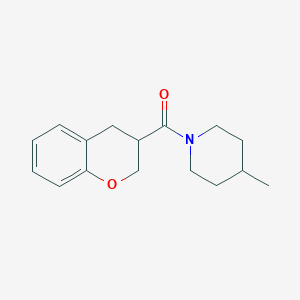
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
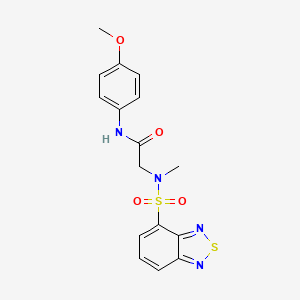
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
